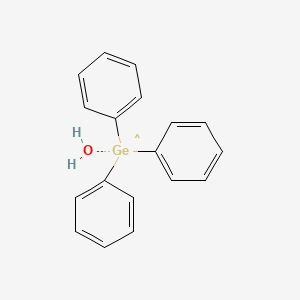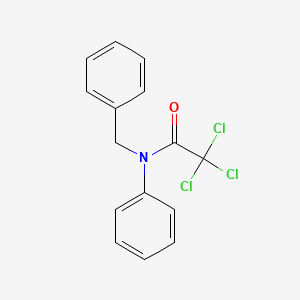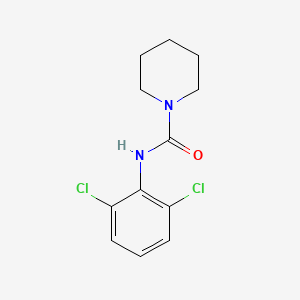
Triphenylgermanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylgermanol, with the chemical formula C18H16GeO , is an organogermanium compound. It is a colorless solid that is structurally similar to triphenylmethanol, featuring three phenyl groups attached to a central germanium atom with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylgermanol can be synthesized through the hydrolysis of triphenylgermane. The reaction involves the use of aqueous alcoholic alkali to convert triphenylgermane to this compound . Another method involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by hydrolysis .
Industrial Production Methods: The scalability of these methods for industrial production would depend on the availability of raw materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Triphenylgermanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: Reduction reactions can convert it back to triphenylgermane.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetyl chloride can facilitate substitution reactions
Major Products Formed:
Oxidation: Germanium dioxide.
Reduction: Triphenylgermane.
Substitution: Various substituted germanium compounds depending on the reagents used
Scientific Research Applications
Triphenylgermanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: There is interest in its potential therapeutic properties, although specific applications are still under investigation.
Industry: It can be used in the development of materials with unique properties, such as semiconductors and catalysts
Mechanism of Action
The mechanism of action of triphenylgermanol involves its interaction with various molecular targets. The hydroxyl group allows it to engage in hydrogen bonding, which can influence its reactivity and interactions with other molecules. The phenyl groups provide steric protection, affecting its stability and reactivity in different environments .
Comparison with Similar Compounds
Triphenylmethanol: Similar structure but with a central carbon atom instead of germanium.
Triphenylsilane: Similar structure with a central silicon atom.
Triphenylstannol: Similar structure with a central tin atom.
Uniqueness: Triphenylgermanol is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon, carbon, and tin analogs. Germanium’s position in the periodic table gives it distinct reactivity and bonding characteristics, making this compound a valuable compound for specialized applications .
Properties
CAS No. |
1529-27-7 |
|---|---|
Molecular Formula |
C18H17GeO |
Molecular Weight |
322.0 g/mol |
InChI |
InChI=1S/C18H15Ge.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2 |
InChI Key |
AIRGWNCSDJWTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)
![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)

![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)

![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)



![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)



